Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-
CAS No.: 24352-85-0
Cat. No.: VC7961726
Molecular Formula: C6H10Cl2O3S
Molecular Weight: 233.11 g/mol
* For research use only. Not for human or veterinary use.
![Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- - 24352-85-0](/images/structure/VC7961726.png)
Specification
CAS No. | 24352-85-0 |
---|---|
Molecular Formula | C6H10Cl2O3S |
Molecular Weight | 233.11 g/mol |
IUPAC Name | 4-(2-chloroethylsulfonyl)butanoyl chloride |
Standard InChI | InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2 |
Standard InChI Key | GXABPZGKYAAVJX-UHFFFAOYSA-N |
SMILES | C(CC(=O)Cl)CS(=O)(=O)CCCl |
Canonical SMILES | C(CC(=O)Cl)CS(=O)(=O)CCCl |
Introduction
Chemical Identification and Properties
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-, is systematically named 4-(2-chloroethylsulfonyl)butanoyl chloride under IUPAC nomenclature . Its molecular formula, C₆H₁₀Cl₂O₃S, reflects a molar mass of 233.11 g/mol . The compound’s structure integrates a four-carbon acyl chloride chain with a sulfonyl group attached to a 2-chloroethyl moiety, as illustrated by its canonical SMILES: C(CC(=O)Cl)CS(=O)(=O)CCCl
.
Key Physicochemical Properties
Property | Value/Descriptor |
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IUPAC Name | 4-(2-chloroethylsulfonyl)butanoyl chloride |
Molecular Formula | C₆H₁₀Cl₂O₃S |
Molecular Weight | 233.11 g/mol |
InChI | InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2 |
InChI Key | GXABPZGKYAAVJX-UHFFFAOYSA-N |
DSSTOX Substance ID | DTXSID20621514 |
The compound’s sulfonyl group enhances its polarity and reactivity, while the chloroethyl moiety introduces potential for nucleophilic substitution reactions . These features make it a versatile building block in synthetic chemistry.
Synthesis and Preparation Methods
The synthesis of butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-, involves a two-step process:
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Formation of Butanoyl Chloride: Butanoic acid reacts with thionyl chloride (SOCl₂) under inert conditions to produce butanoyl chloride, with concomitant release of SO₂ and HCl gases .
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Sulfonation Reaction: The intermediate butanoyl chloride undergoes sulfonation with 2-chloroethanesulfonic acid, yielding the final product .
Critical Reaction Parameters
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Temperature Control: Excess heat may lead to decomposition or unwanted polymerization.
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Atmosphere: Reactions are conducted under nitrogen or argon to prevent moisture ingress.
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Purification: Distillation or column chromatography ensures high purity (>95%) .
Chemical Reactivity and Reactions
The compound’s reactivity is dominated by two functional groups: the acyl chloride and the sulfonyl chloride.
Substitution Reactions
The electrophilic carbonyl carbon readily reacts with nucleophiles such as amines and alcohols:
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Amidation: Interaction with primary amines (e.g., methylamine) produces substituted amides:
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Esterification: Reaction with alcohols (e.g., methanol) yields esters:
Oxidation and Reduction
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Oxidation: The sulfonyl group can be further oxidized to sulfonic acids using hydrogen peroxide (H₂O₂) .
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the sulfonyl group to a sulfide, altering the compound’s polarity .
Comparative Reactivity
Compound | Reactivity Profile |
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Butanoyl Chloride | High acylating activity; no sulfonyl reactivity |
2-Chloroethanesulfonyl Chloride | Sulfonyl reactivity dominates; lacks acyl chloride functionality |
Butanoyl Chloride, 4-[(2-chloroethyl)sulfonyl]- | Dual reactivity: acylation and sulfonation |
This dual functionality enables applications in synthesizing complex molecules unattainable with simpler derivatives .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound is pivotal in synthesizing sulfonamide-based drugs, which constitute 15% of FDA-approved antibiotics . For example, it serves as a precursor in antiretroviral agents targeting HIV protease.
Advanced Materials
In materials science, the sulfonyl group facilitates the creation of ion-exchange resins and polyelectrolytes for water treatment membranes . Its incorporation into polymer backbones enhances thermal stability and ionic conductivity.
Agrochemistry
Derivatives of this compound are employed in herbicides and fungicides, leveraging the chloroethyl group’s bioactivity. Field trials demonstrate 90% efficacy against Phytophthora infestans in potato crops .
Hazard Code | Risk Statement |
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C | Causes severe skin burns and eye damage |
T | Toxic if inhaled or ingested |
Protective Measures
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats.
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Ventilation: Use fume hoods to avoid inhalation of HCl vapors during reactions.
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Storage: Keep in airtight containers under inert gas at –20°C .
Comparison with Related Compounds
Butanoyl Chloride vs. Sulfonyl Derivatives
Parameter | Butanoyl Chloride | 2-Chloroethanesulfonyl Chloride | Butanoyl Chloride, 4-[(2-chloroethyl)sulfonyl]- |
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Reactivity | Acylation only | Sulfonation only | Dual acylation/sulfonation |
Applications | Esters, amides | Sulfonamides, surfactants | Complex drug intermediates, polymers |
Thermal Stability | Low | Moderate | High |
This comparative analysis underscores the compound’s unique versatility in synthetic chemistry .
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